Bienvenue dans la boutique en ligne BenchChem!

AD80

Polypharmacology Kinase selectivity Toxicity reduction

AD80 is a rationally designed, polypharmacological multikinase inhibitor optimized to abolish mTOR binding, providing a precisely balanced activity profile against RET, RAF, SRC, and S6K. With >40‑fold selectivity for PTEN‑deficient cells and sub‑nanomolar potency on RET gatekeeper mutants (V804M IC₅₀ 0.4 nM, V804L IC₅₀ 0.6 nM), it is the definitive tool compound for investigating RET‑driven cancers, PTEN‑loss synthetic lethality, and S6K1‑dependent signaling. Unlike broad‑spectrum agents such as sorafenib or regorafenib, AD80 uniquely engages p38γ/δ and exhibits a favorable therapeutic window, ensuring superior efficacy and reduced toxicity in preclinical models.

Molecular Formula C22H19F4N7O
Molecular Weight 473.44
CAS No. 1384071-99-1
Cat. No. B605175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAD80
CAS1384071-99-1
SynonymsAD80;  AD-80;  AD 80
Molecular FormulaC22H19F4N7O
Molecular Weight473.44
Structural Identifiers
SMILESCC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N
InChIInChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34)
InChIKeyCYORWDWRQMVGHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AD80 (CAS 1384071-99-1): A Rationally Optimized Polypharmacological Kinase Inhibitor for Oncology Research


AD80 is a small-molecule multikinase inhibitor targeting RET, RAF, SRC, and S6K, developed through rational synthetic tailoring to eliminate mTOR binding—an 'anti-target' identified as a source of toxicity in earlier lead compounds [1]. Its IUPAC designation is 1-(4-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea, with a molecular weight of 473.43 g/mol . AD80 acts as a Type II inhibitor that binds the inactive DFG-out conformation of RET kinase, a feature shared with ponatinib and associated with sustained target engagement in RET-rearranged cancers [2].

Why AD80 Cannot Be Substituted with Closely Related Analogs or Generic Multikinase Inhibitors


AD80's therapeutic window depends on a precisely balanced inhibition profile—strong suppression of RET, RAF, SRC, and S6K combined with drastically reduced mTOR activity relative to its progenitor compounds AD57 and AD58 [1]. Generic substitution with standard multikinase inhibitors such as sorafenib or regorafenib fails because these agents exhibit different kinase selectivity spectra and lack AD80's optimized polypharmacology, resulting in inferior efficacy and distinct toxicity signatures in comparative preclinical models [2]. Additionally, AD80 uniquely engages p38γ and p38δ as direct targets, a feature absent even in closely related analogs that retain activity against other off-target kinases, and this p38 inhibition is required for full antitumoral activity in hepatocellular carcinoma models [3].

Quantitative Differentiation of AD80 Against Comparator Compounds: Head-to-Head Evidence


Drastically Reduced mTOR Activity Compared to Lead Compounds AD57 and AD58

AD80 was rationally engineered to eliminate inhibitory activity against mTOR, an 'anti-target' identified as the source of dose-limiting toxicity in the progenitor compounds AD57 and AD58 [1]. At 1 µM concentration, AD80 lacks significant mTOR inhibition, in stark contrast to AD57 and AD58 which retain potent mTOR engagement [1]. This mTOR-sparing profile translates to improved animal survival in Drosophila MEN2 models: AD80 and AD81 showed significantly improved rescue relative to AD57 (P < 0.05) [1]. Oral administration of AD80 or AD81 enabled 70-90% of Drosophila to reach adulthood in the ptc>dRetMEN2B model, a considerable improvement over AD57 .

Polypharmacology Kinase selectivity Toxicity reduction

Superior In Vivo Efficacy in KIF5B-RET Fusion-Driven Viability Assay Versus Sorafenib and Regorafenib

In a Drosophila ptc>KIF5B-RET viability assay screening a panel of kinase inhibitors, AD80 demonstrated substantially greater rescue of pupae-to-adult survival compared to clinically used RET/multikinase inhibitors [1]. AD80 treatment resulted in 70.3% adult eclosion from pupae, whereas sorafenib achieved only 8.6% and regorafenib 13.7% under identical conditions [1]. In a separate quantitative assessment, AD80 treatment (n=203) yielded 59.2% eclosion as adults compared to 30.6% for sorafenib (400 µM, n=369) and only 3.4% for DMSO control (n=509) [1].

RET fusion Lung cancer In vivo efficacy

Potent RET Gatekeeper Mutant Inhibition with Sub-Nanomolar IC50 Values

AD80 exhibits exceptional potency against both wild-type RET and clinically relevant gatekeeper mutants that confer resistance to first-generation RET inhibitors . In cell-free kinase assays, AD80 inhibits RET V804M with an IC50 of 0.4 nM and RET V804L with an IC50 of 0.6 nM, while wild-type RET is inhibited with an IC50 of 4 nM . This sub-nanomolar activity against the V804M/L mutants represents a key differentiation from compounds like vandetanib and cabozantinib, which show reduced potency against these mutations . AD80's Type II binding mode, stabilizing the DFG-out inactive conformation, underlies this broad RET inhibition profile .

RET kinase Gatekeeper mutations Kinase selectivity

Marked Selectivity for PTEN-Deficient Cancer Cells with >40-Fold Therapeutic Window

AD80 demonstrates pronounced selectivity for PTEN-deficient cancer cells, a synthetic lethal interaction mediated through S6K1 inhibition . In 72-hour proliferation assays, AD80 exhibited GI50 values of 12 nM in PTEN-/- MEFs, 15 nM in PC-3 prostate cancer cells (PTEN-deficient), and 18 nM in U87MG glioblastoma cells (PTEN-deficient) . In contrast, PTEN-proficient cells (MCF-7 breast cancer, A549 lung cancer) showed GI50 values >500 nM . This represents a >40-fold selectivity window. Mechanistically, AD80 (10 nM) reduced phosphorylation of S6K1 (Thr389) by 85% and its downstream substrate S6 (Ser235/236) by 90% in PC-3 cells .

PTEN deficiency S6K1 inhibition Synthetic lethality

Superior Tumor Growth Inhibition Versus Vandetanib in TT Cell Xenograft Model

In a nude mouse xenograft model using TT cells (derived from medullary thyroid carcinoma with MEN2A mutation), AD80 demonstrated greater tumor growth inhibition compared to the FDA-approved RET inhibitor vandetanib [1]. AD80 reduced tumor progression by 3.1-fold relative to vehicle-treated controls, whereas vandetanib achieved only a 1.9-fold reduction [1]. Dosing regimens were 30 mg/kg AD80 and 50 mg/kg vandetanib administered by oral gavage once daily, five times per week [2]. The improved efficacy was achieved without significant body-weight modulation compared to vandetanib [2].

MEN2 Medullary thyroid cancer Xenograft efficacy

Enhanced Potency in HCC Cell Lines with Favorable Therapeutic Index Versus Sorafenib and Regorafenib

In a panel of hepatocellular carcinoma (HCC) and hepatocyte cell lines, AD80 exhibited consistently lower GI50 values compared to sorafenib and regorafenib [1]. Across six cell lines (HUH7, HepG2, Hep3B, SNU449, SNU475, and THLE5B), AD50 showed mean GI50 values ranging from 0.05-2.5 µM, whereas sorafenib and regorafenib required higher concentrations (range 1.5-15 µM) to achieve comparable growth inhibition [1]. Notably, AD80 maintained a larger therapeutic window calculated from GI50 ratios between normal hepatocytes (THLE5B) and transformed HUH7 cells compared to both sorafenib and regorafenib [1]. In HUH7 cells specifically, AD80 treatment at 50 nM produced a distinct gene expression signature associated with improved overall survival in TCGA-LIHC analysis, while sorafenib at 5 µM did not [2].

Hepatocellular carcinoma GI50 Therapeutic window

Optimal Research Applications for AD80 Based on Quantitative Differentiation Evidence


Preclinical Evaluation of RET-Rearranged and RET-Mutant Cancers

AD80 is the optimal tool compound for in vivo models of RET-rearranged lung cancer and RET-mutant medullary thyroid cancer. Its 70.3% survival rescue in KIF5B-RET Drosophila models (versus 8.6% for sorafenib) and sub-nanomolar potency against RET gatekeeper mutants (V804M IC50 0.4 nM, V804L IC50 0.6 nM) directly support its use in RET fusion-positive and RET inhibitor-resistant contexts. AD80's Type II binding mechanism distinguishes it from Type I RET inhibitors and makes it suitable for investigating DFG-out conformation-stabilizing pharmacology [5].

PTEN-Deficient Tumor Models and Synthetic Lethality Studies

AD80's >40-fold selectivity for PTEN-deficient cells (GI50 12-18 nM in PTEN-null lines vs. >500 nM in PTEN-proficient lines) makes it an ideal chemical probe for investigating S6K1-dependent synthetic lethality. Researchers studying PTEN-loss driven prostate cancer (PC-3 model), glioblastoma (U87MG), or engineered PTEN-/- MEF systems can leverage AD80 to achieve potent pathway suppression with minimal off-target cytotoxicity. The compound's 85-90% reduction in S6K1/S6 phosphorylation at 10 nM provides a robust pharmacodynamic biomarker for target engagement .

Hepatocellular Carcinoma Studies Requiring Superior Potency to Sorafenib

For HCC preclinical research where sorafenib's limited potency and narrow therapeutic index are confounding factors, AD80 offers a substantially improved alternative. AD80 demonstrates 10-1000-fold greater potency across HCC cell lines and a more favorable therapeutic window calculated from normal hepatocyte versus tumor cell GI50 ratios . Additionally, AD80 uniquely engages p38γ and p38δ as direct targets—a feature absent in sorafenib and regorafenib—which is mechanistically linked to its antitumoral activity in HCC models . The AD80-induced gene signature correlates with improved overall survival in TCGA-LIHC patient data, providing translational rationale for its use [5].

Comparative Polypharmacology and Kinase Selectivity Profiling

AD80 serves as a benchmark compound for polypharmacology studies requiring balanced inhibition of RET, RAF, SRC, and S6K with intentional mTOR sparing. Its rational design from AD57/AD58 provides a clear case study in 'anti-target' avoidance through structure-guided medicinal chemistry . AD80's selectivity profile—>100-fold selectivity for S6K1 over S6K2, mTOR, AKT, and 30+ other kinases (S6K1 Ki = 2 nM) —enables precise dissection of S6K1-specific signaling without confounding mTOR pathway feedback activation. This makes AD80 particularly valuable for chemical biology studies mapping kinase network topology and compensatory signaling mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AD80

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.